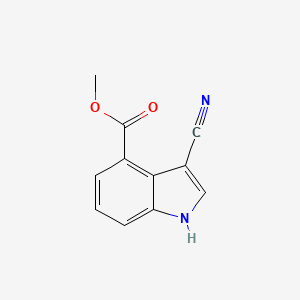

3-氰基-1H-吲哚-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-cyano-1H-indole-4-carboxylate is a compound that is structurally related to various indole derivatives synthesized for different applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the research on related indole derivatives offers insights into the potential characteristics and applications of methyl 3-cyano-1H-indole-4-carboxylate.

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions, including cyclization, functional group transformations, and catalytic processes. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates is achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Similarly, the synthesis of methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, a key intermediate for tacamine-type indole alkaloids, involves a six-step process starting from methyl 5-(1′-hydroxyethyl)nicotinate . These methods highlight the versatility of indole synthesis strategies that could be applicable to methyl 3-cyano-1H-indole-4-carboxylate.

Molecular Structure Analysis

Density functional theory (DFT) studies provide insights into the electronic structure, molecular properties, and conformations of indole derivatives. For example, the investigation of methyl 1H-indol-5-carboxylate using DFT revealed information about its ground state geometry, vibrational analysis, and the effects of solvents on its structure . The crystal and molecular structure of other indole derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate, have been determined, showing planarity and specific intermolecular interactions . These studies are crucial for understanding the molecular structure of indole compounds, which can be extrapolated to methyl 3-cyano-1H-indole-4-carboxylate.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form pyrimido[5,4-b]indole derivatives . Additionally, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization and CO2 fixation demonstrates the reactivity of the indole ring at the 3-position . These reactions are indicative of the potential reactivity of the cyano and carboxylate groups in methyl 3-cyano-1H-indole-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the presence of hydrogen bonds contribute to the stability of the crystal packing in methyl 1-methyl-1H-indole-3-carboxylate . The electronic properties, such as frontier orbitals and energy gaps, are also important factors that can be studied using theoretical approaches like DFT . These properties are essential for understanding the behavior of indole derivatives in different environments and could be relevant to methyl 3-cyano-1H-indole-4-carboxylate.

科学研究应用

构象受限色氨酸衍生物的合成

研究已经证明了新型 3,4-稠合色氨酸类似物的合成,包括 3-氰基-1H-吲哚-4-甲酸甲酯的衍生物,用于肽和类肽构象解析研究 (Horwell 等人,1994 年)。

合成衍生物中的荧光研究

已经合成了 3-氰基-1H-吲哚-4-甲酸甲酯衍生物用于荧光研究。这些化合物表现出溶剂敏感的发射,被认为是荧光探针的潜在候选者 (Queiroz 等人,2007 年)。

用作生物探针

该化合物在生物探测中具有应用。例如,已研究了吲哚-4-甲酸甲酯等衍生物作为位点特异性生物探针的潜力,特别是在荧光光谱学中 (Huang 等人,2018 年)。

抗癌活性

研究已经探索了吲哚-3-甲酸甲酯衍生物的抗癌活性,突出了这些化合物在开发抗肿瘤剂中的潜力 (Niemyjska 等人,2012 年)。

催化胺化

1H-吲哚-3-甲酸甲酯衍生物已通过催化胺化合成,显示了这些化合物在化学合成中的多功能性 (Melkonyan 等人,2008 年)。

δ-咔啉衍生物的功能化

研究表明将 3-氰基-1-对硝基苯基-δ-咔啉-2-酮转化为各种 δ-咔啉衍生物的潜力,展示了该化合物在合成复杂分子中的广泛应用 (Ryabova 等人,2001 年)。

5H-嘧啶并[5,4-b]吲哚衍生物的合成

3-氨基-1H-吲哚-2-甲酸甲酯已被用于形成 5H-嘧啶并[5,4-b]吲哚衍生物,这一过程在药物化学中很重要 (Shestakov 等人,2009 年)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-cyano-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYJMZQCATEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650132 |

Source

|

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyano-1H-indole-4-carboxylate | |

CAS RN |

939793-19-8 |

Source

|

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)